

Physicochemical Properties of 6-Chloro-8-nitro-4H-benzooxazin-3-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Chloro-8-nitro-4H-benzooxazin-3-one
Cat. No.:	B1314544

[Get Quote](#)

A summary of the key physicochemical properties of the target analyte is presented below. These properties are essential for the development of an effective analytical method.

Property	Value	Source
Molecular Formula	C ₈ H ₅ ClN ₂ O ₄	[1]
Molecular Weight	228.59 g/mol	[1]
Appearance	Irritant	[1]

Experimental Protocols

Sample Preparation

A simple "dilute and shoot" or protein precipitation protocol is recommended for initial method development, depending on the sample matrix.

- For simple matrices (e.g., solutions in organic solvents):
 - Dilute the sample to an appropriate concentration (e.g., 1-100 ng/mL) with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
 - Vortex the sample for 30 seconds.

- Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
- For complex biological matrices (e.g., plasma, serum):
 - To 100 µL of the sample, add 300 µL of cold acetonitrile containing an internal standard.
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 10,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 µL of the initial mobile phase.
 - Transfer to an autosampler vial for analysis.

Liquid Chromatography

The chromatographic separation is critical for resolving the analyte from matrix interferences. A reversed-phase method is proposed.

Parameter	Recommended Condition
Column	C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL

Mass Spectrometry

Due to the presence of the electron-withdrawing nitro group, negative ion electrospray ionization is expected to be the most sensitive ionization mode.

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	350°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

Multiple Reaction Monitoring (MRM)

For quantitative analysis, the mass spectrometer should be operated in MRM mode. The following are proposed transitions based on the structure of 6-Chloro-8-nitro-4H-benzooxazin-3-one. These should be optimized experimentally.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
6-Chloro-8-nitro-4H-benzooxazin-3-one (Quantifier)	227.0	[M-H-NO ₂] ⁻	100	30	20
6-Chloro-8-nitro-4H-benzooxazin-3-one (Qualifier)	227.0	[M-H-CO] ⁻	100	30	15

*Note: The exact m/z for the product ions needs to be determined experimentally by infusing a standard of the compound and performing a product ion scan.

Data Presentation

The following tables summarize the expected quantitative data from a validated method.

Table 1: Chromatographic and Mass Spectrometric Parameters

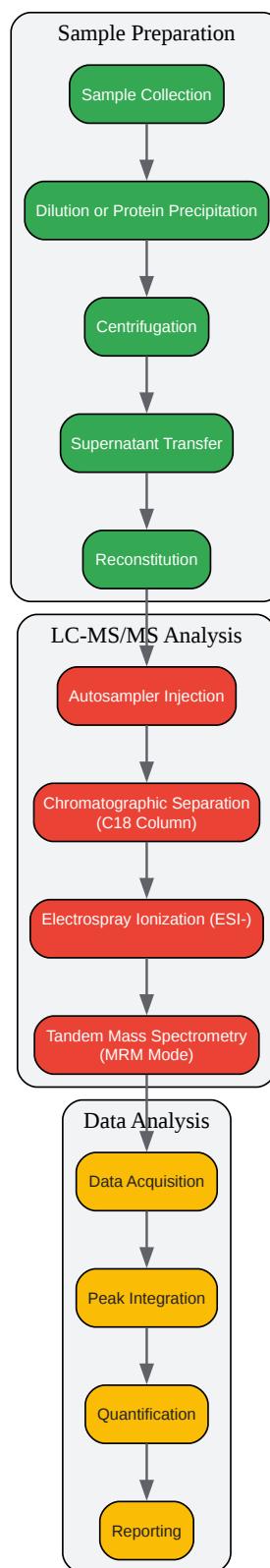

Analyte	Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)
6-Chloro-8-nitro-4H-benzooxazin-3-one	~ 4.5	227.0	To be determined	To be determined

Table 2: Method Validation Parameters

Parameter	Expected Value
Linear Range	1 - 500 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	< 0.5 ng/mL
Limit of Quantification (LOQ)	1 ng/mL
Precision (%RSD)	< 15%
Accuracy (%Recovery)	85 - 115%

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the LC-MS method development and analysis of 6-Chloro-8-nitro-4H-benzooxazin-3-one.

[Click to download full resolution via product page](#)

Caption: Workflow for LC-MS/MS analysis of 6-Chloro-8-nitro-4H-benzooxazin-3-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 870064-73-6 Cas No. | 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one | Matrix Scientific [matrix.staging.1int.co.uk]
- To cite this document: BenchChem. [Physicochemical Properties of 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314544#lc-ms-method-development-for-6-chloro-8-nitro-4h-benzo\[1,4\]oxazin-3-one](https://www.benchchem.com/product/b1314544#lc-ms-method-development-for-6-chloro-8-nitro-4h-benzo[1,4]oxazin-3-one)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com